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Compound Name:
hydroxypyrimidine

Cat. No.: B8515788

Get Quote

Introduction & Chemical Profile[1][3][4][5][6][7][8]

2,4-Dimethoxy-6-hydroxypyrimidine is a versatile, electron-rich heterocyclic building block used

extensively in the development of agrochemicals (sulfonylurea herbicides) and
pharmaceuticals (kinase inhibitors, antivirals). Structurally, it possesses two methoxy groups at
the 2- and 4-positions and a hydroxyl group at the 6-position.

Due to the symmetry of the pyrimidine ring (C2 axis), 2,4-dimethoxy-6-hydroxypyrimidine is
chemically equivalent to 2,6-dimethoxy-4-hydroxypyrimidine in its neutral, non-N-alkylated

form. The molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam
(keto) forms, a property that dictates its reactivity profile during alkylation and halogenation.

Key Physicochemical Properties
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Property Value Note
Molecular Formula CeHsN20s3
Molecular Weight 156.14 g/mol
White to off-white crystalline
Appearance ]
solid
] ] Dependent on
Melting Point 160-164 °C i
purity/polymorph
Weakly acidic due to lactam
pKa ~8.5 (OH/NH) T
stabilization
N Poor solubility in non-polar
Solubility DMSO, DMF, MeOH (hot)

solvents

Mechanistic Insight & Reactivity[2][3][4]

Understanding the electronic distribution of this scaffold is critical for designing successful
synthetic routes.

Tautomerism & Nucleophilicity

In solution, the compound favors the lactam (4(3H)-pyrimidinone) tautomer, particularly in polar
solvents. This has two major implications:

o N-Alkylation vs. O-Alkylation: Under basic conditions (e.g., K2COs/DMF), alkylating agents
predominantly attack the Nitrogen (N-3), leading to N-alkylated pyrimidinones.[1] To achieve
O-alkylation (forming a 2,4,6-trimethoxy derivative), harder electrophiles or silver salts
(Ag2CO:s) are often required.

e Leaving Group Activation: The C-6 "hydroxyl" is actually a carbonyl oxygen in the dominant
tautomer. To use C-6 for nucleophilic aromatic substitution (SnAr), it must first be activated
(e.g., converted to a chloride or sulfonate).

Electrophilic Aromatic Substitution (EAS) at C-5
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The 5-position is the only unsubstituted carbon. It is highly activated due to the ortho/para-
directing effects of the two methoxy groups and the hydroxyl/oxo group.

o Reactivity: C-5 is susceptible to halogenation, nitration, and formylation (Vilsmeier-Haack)
under mild conditions.

» Selectivity: Reactions at C-5 occur with high regioselectivity, often requiring no catalyst.[1]

Visualization: Reactivity Pathways

The following diagram illustrates the core reactivity nodes of the scaffold.
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Caption: Reactivity map showing the three primary divergence points: C-5 functionalization, C-
6 activation, and N-alkylation.

Experimental Protocols
Protocol A: Synthesis of 6-Chloro-2,4-
dimethoxypyrimidine

A critical intermediate for converting the hydroxy group into a reactive handle for SnAr or Suzuki
coupling.[1]
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Concept: Direct chlorination using phosphoryl chloride (POCIs). The presence of the two
methoxy groups requires careful temperature control to prevent ether cleavage
(demethylation).

Reagents:

2,4-Dimethoxy-6-hydroxypyrimidine (1.0 eq)

Phosphoryl chloride (POCIs) (5.0 eq)

N,N-Dimethylaniline (1.5 eq) or Diethylaniline (Catalyst/Base)

Solvent: Neat or Acetonitrile (if temperature control is needed)
Step-by-Step Procedure:

o Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a
CacClz drying tube (or Nz inlet).

» Addition: Charge the flask with 2,4-Dimethoxy-6-hydroxypyrimidine (10.0 g, 64 mmol).

o Catalyst: Add N,N-Dimethylaniline (12 mL, 96 mmol) dropwise. Note: The base scavenges
HCI and catalyzes the reaction.

e Chlorination: Slowly add POCIs (30 mL, 320 mmol) at room temperature. The reaction is
exothermic; use an ice bath if the scale exceeds 10g.

o Reflux: Heat the mixture to 70-80 °C for 2—4 hours.

o Critical Checkpoint: Do not exceed 90 °C. High temperatures will cause cleavage of the
methoxy groups to form chloropyrimidinones. Monitor by TLC (Hexane:EtOAc 4:1) until the
starting material (polar, baseline) disappears and a non-polar spot (Rf ~0.[2]6) appears.[3]

[4]

e Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto
crushed ice (300 g) with vigorous stirring. Maintain internal temperature < 20 °C.

e Workup:
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o Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

o Wash combined organics with sat. NaHCOs (2 x 100 mL) to remove phosphoric acid
residues.

o Wash with Brine (100 mL), dry over anhydrous Na>SOa4, and concentrate in vacuo.

 Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If
necessary, recrystallize from Hexane/Ether or purify via silica flash chromatography (0-10%
EtOAc in Hexane).

o Yield: Expect 85-92%.

o Product: White to pale yellow solid.

Protocol B: Regioselective C-5 lodination

Preparation of a fully functionalized scaffold for Suzuki-Miyaura coupling.

Concept: The electron-rich nature of the ring allows the use of N-lodosuccinimide (NIS) under
mild conditions, avoiding the harsh oxidants required for benzene rings.

Reagents:

2,4-Dimethoxy-6-hydroxypyrimidine (1.0 eq)

N-lodosuccinimide (NIS) (1.1 eq)

Solvent: Acetonitrile (MeCN) or DMF

Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Procedure:

» Dissolution: Dissolve 2,4-Dimethoxy-6-hydroxypyrimidine (5.0 g, 32 mmol) in Acetonitrile (50
mL). The solid may not fully dissolve initially; this is acceptable.

 lodination: Cool the suspension to 0 °C in an ice bath. Add NIS (7.9 g, 35 mmol) portion-wise
over 10 minutes.
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o Mechanism:[1][5][6][3][7] The reaction proceeds via electrophilic attack at C-5. The
suspension will likely clear as the reaction progresses, then precipitate the iodinated
product.

¢ Reaction: Remove the ice bath and stir at RT for 3—6 hours. Monitor by LC-MS (Target Mass:
~282 Da [M+H]*).

e Workup:
o Dilute the reaction with water (150 mL).
o Filter the resulting precipitate.[3]

o Wash the filter cake with water (2 x 50 mL) and cold ether (20 mL) to remove succinimide
byproducts.

e Drying: Dry the solid in a vacuum oven at 45 °C overnight.
o Yield: Expect 80—90%.
o Product: 5-lodo-2,4-dimethoxy-6-hydroxypyrimidine (Off-white solid).

Synthesis Workflow Diagram

The following diagram details the logical flow from the raw building block to advanced
intermediates.
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Caption: Step-wise synthesis of a polysubstituted pyrimidine scaffold using the described
protocols.

Troubleshooting & Storage
Stability[1][3]

e Hydrolysis: The methoxy groups are stable to base but susceptible to acidic hydrolysis.[1]
Avoid prolonged exposure to strong acids (HCI, HBr) unless demethylation (to uracil
derivatives) is desired.

o Storage: Store in a cool, dry place. The compound is not significantly hygroscopic but should
be kept in a tightly sealed container to prevent slow hydrolysis of the methoxy groups over
years.

Common Issues

Problem Cause Solution

) Ensure glassware is dry.
o o Hydrolysis of POCIs or
Low Yield in Chlorination Increase temperature to 80 °C

incomplete reaction
but do not exceed 90 °C.

_ , Keep reaction < 85 °C. Use
) Reaction temperature too high o N
Demethylation Byproducts ] o catalytic dimethylaniline rather
during chlorination
than neat base.

To favor O-alkylation (if
desired), use Ag2COs or hard

N-Alkylation (Unwanted) Use of soft electrophiles/bases )
alkylating agents (MesOBFa).

[1]
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Disclaimer: This guide is for research purposes only. All chemical synthesis should be
performed by qualified personnel in a fume hood with appropriate personal protective
equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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